molecular formula C19H23ClN2O B10788870 1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea

1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea

Cat. No.: B10788870
M. Wt: 330.8 g/mol
InChI Key: YPDVKFTYHRFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CRAC channel inhibitor 5b involves a series of organic reactions. The key steps include the formation of the urea derivative through the reaction of 1-(4-chlorophenyl)-1,3-dimethylurea with 1-(4-methylphenyl)propylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

CRAC channel inhibitor 5b undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

CRAC channel inhibitor 5b has several scientific research applications:

Comparison with Similar Compounds

CRAC channel inhibitor 5b is unique in its selective inhibition of the ORAI1 channel. Similar compounds include:

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea

InChI

InChI=1S/C19H23ClN2O/c1-5-18(15-8-6-14(2)7-9-15)22(4)19(23)21(3)17-12-10-16(20)11-13-17/h6-13,18H,5H2,1-4H3

InChI Key

YPDVKFTYHRFBSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N(C)C(=O)N(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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